6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

lipophilicity optimization drug-likeness physicochemical profiling

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1269528-60-0; molecular formula C₁₀H₇F₂NO₃; MW 227.16 g/mol) is a fluorinated heterocyclic building block belonging to the tetrahydroquinoline-4-carboxylic acid family. The compound features a 2-oxo-1,2,3,4-tetrahydroquinoline core with fluorine atoms at both the 6- and 7-positions and a carboxylic acid group at the 4-position, yielding a computed XlogP of 0.5 and 5 hydrogen bond acceptor sites.

Molecular Formula C10H7F2NO3
Molecular Weight 227.16 g/mol
Cat. No. B11879150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Molecular FormulaC10H7F2NO3
Molecular Weight227.16 g/mol
Structural Identifiers
SMILESC1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O
InChIInChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16)
InChIKeyHWAOWUGRDVUJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Key Physicochemical and Synthetic Differentiators for Research Procurement


6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1269528-60-0; molecular formula C₁₀H₇F₂NO₃; MW 227.16 g/mol) is a fluorinated heterocyclic building block belonging to the tetrahydroquinoline-4-carboxylic acid family. The compound features a 2-oxo-1,2,3,4-tetrahydroquinoline core with fluorine atoms at both the 6- and 7-positions and a carboxylic acid group at the 4-position, yielding a computed XlogP of 0.5 and 5 hydrogen bond acceptor sites . This specific substitution pattern distinguishes it from the non-fluorinated parent compound and other positional fluoro-isomers, conferring a unique combination of physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Why 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Cannot Be Replaced by Generic Analogs


In-class analogs—including the non-fluorinated parent, mono-fluorinated (6-fluoro or 7-fluoro) derivatives, and the alternative 6,8-difluoro regioisomer—are not interchangeable with the 6,7-difluoro variant. Even a single position shift in fluorine substitution alters lipophilicity (XlogP), hydrogen bond acceptor count, and electronic distribution within the aromatic ring . The 6,7-difluoro pattern imparts a distinct XlogP of 0.5 versus the parent's 1.335, indicating a meaningful polarity shift that can affect membrane permeability and solubility in biological assays. Furthermore, the 6,7-arrangement is uniquely exploited as a synthetic intermediate in patented quinolone antibacterial pathways where regioselective fluorine displacement at C7 is critical [1]. Substituting a generic analog loses this regiochemical control, altering downstream derivatization outcomes.

Quantitative Evidence Differentiating 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid from Closest Analogs


Reduced Lipophilicity (XlogP 0.5) Compared to Non-Fluorinated Parent (XlogP 1.335) Improves Polarity Balance

The 6,7-difluoro substitution lowers the computed XlogP from 1.335 (non-fluorinated parent, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) to 0.5, a reduction of 0.835 log units . This brings the compound into the optimal logP range recommended for central nervous system drug candidates and is more favorable for aqueous solubility than the parent scaffold. Mono-fluorinated analogs (6-fluoro or 7-fluoro) and the 6,8-difluoro regioisomer are predicted to have intermediate or higher logP values, making the 6,7-pattern unique in its polarity profile.

lipophilicity optimization drug-likeness physicochemical profiling

Superior Hydrogen Bond Acceptor Capacity: 5 Acceptors vs. 3 for the Non-Fluorinated Parent

The 6,7-difluoro target compound contains 5 hydrogen bond acceptor sites (two fluorine atoms, two carbonyl oxygens, one amide nitrogen) versus only 3 acceptors for the non-fluorinated parent (one carbonyl oxygen, one amide nitrogen, one carboxylic acid oxygen) . The two additional aryl-fluorine atoms in the target serve as weak H-bond acceptors, potentially enabling additional intermolecular interactions with biological targets. This quantitative increase in acceptor count represents a measurable structural advantage for fragment-based screening and structure-activity relationship (SAR) exploration where H-bond interactions are a primary design parameter.

hydrogen bonding target engagement binding affinity

Regioselective Synthetic Intermediate in Patented Quinolone Antibacterial Synthesis

US Patent 4,578,473 explicitly describes the use of 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid alkyl esters as key intermediates for the preparation of 7-substituted amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a class of fluoroquinolone antibacterial agents [1]. The 6,7-difluoro substitution pattern is critical: the C7 fluorine is selectively displaced by amine nucleophiles, leaving the C6 fluorine intact, enabling regioselective construction of the final 6,8-difluoro pharmacophore. Alternative regioisomers (e.g., 6,8-difluoro) or mono-fluorinated analogs lack this defined regiochemical handle, leading to mixtures or undesired isomers upon derivatization.

regioselective synthesis quinolone antibacterials fluorine displacement

Class-Level Pharmacokinetic Advantage of Fluorinated Tetrahydroquinolines Over Non-Fluorinated Analogs

Tetrahydroquinoline derivatives bearing fluorine substitution have been shown to achieve favorable pharmacokinetic profiles suitable for oral dosing in preclinical development. Specifically, MK-8318, a fluorinated tricyclic tetrahydroquinoline CRTh2 antagonist, demonstrated a favorable PK profile after exhaustive lead optimization of the tetrahydroquinoline core [1]. While this study does not directly test the 6,7-difluoro-2-oxo-4-carboxylic acid scaffold, the class-level evidence demonstrates that strategic fluorination of tetrahydroquinolines is a validated approach to overcoming metabolic liability and achieving oral bioavailability—attributes that the non-fluorinated parent scaffold lacks.

metabolic stability pharmacokinetics lead optimization

Versatile Small-Molecule Scaffold with Multi-Vector Derivatization Potential

The compound is commercially described as a 'versatile small molecule scaffold' by CymitQuimica (Biosynth) . Its multi-vector derivatization potential exceeds that of mono-fluorinated or non-fluorinated analogs due to (a) the carboxylic acid handle at C4 for amide/ester coupling, (b) the 2-oxo group enabling enolate chemistry, and (c) the two differentiated aryl-fluorine atoms offering sequential nucleophilic aromatic substitution (SNAr) sites. The 6-fluoro and 7-fluoro positions are electronically distinct: C7 is more activated toward nucleophilic displacement due to para relationship to the electron-withdrawing 2-oxo group, while C6 is meta and less reactive, providing a built-in orthogonality not present in 6,8-difluoro or mono-fluorinated analogs [1].

medicinal chemistry scaffold library synthesis derivatization

Procurement-Relevant Application Scenarios for 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid


Regioselective Synthesis of Fluorinated Quinolone Antibacterial Libraries

The documented regioselective C7-F displacement chemistry [1] makes this compound an ideal starting material for generating diverse 7-amino-6-fluoroquinolone libraries. Procurement should be prioritized when synthetic routes require predictable, single-site fluorine substitution without generating mixtures of regioisomers—an outcome not achievable with 6,8-difluoro or 6,7,8-trifluoro intermediates that lack this defined reactivity gradient.

Hit-to-Lead Optimization Requiring Balanced Lipophilicity (XlogP ~0.5)

Fragment-based drug discovery and lead optimization programs that target CNS or orally bioavailable agents benefit from the scaffold's lower XlogP (0.5) compared to the non-fluorinated parent (1.335) . The polarity balance positions this compound favorably for maintaining solubility while retaining sufficient membrane permeability, a profile that generic tetrahydroquinoline-4-carboxylic acid scaffolds cannot match.

Fragment Library Construction Leveraging Enhanced H-Bond Acceptor Capacity

With 5 hydrogen bond acceptor sites versus only 3 for the parent scaffold , this compound is a strategically differentiated fragment for libraries aimed at targets with extended H-bond networks (e.g., kinases, nuclear receptors). The additional aryl-fluorine acceptors expand the enthalpic binding opportunities that simpler analogs cannot provide.

Multi-Vector Diversification for Parallel Library Synthesis

The four orthogonal reactive handles (C4-COOH, C2-oxo, C7-F, C6-F) [1] enable rapid parallel synthesis of diverse compound arrays. Procurement of this scaffold supports efficient SAR exploration campaigns where maximizing chemical diversity per invested synthesis step is critical for competitive medicinal chemistry timelines.

Quote Request

Request a Quote for 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.